molecular formula C24H24F3N5 B11207584 N1,N1-dimethyl-N3-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine

N1,N1-dimethyl-N3-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine

Cat. No.: B11207584
M. Wt: 439.5 g/mol
InChI Key: HOYNRYNNFWKOEM-UHFFFAOYSA-N
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Description

N-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and trifluoromethylphenyl groups, as well as a dimethylaminopropyl side chain.

Preparation Methods

The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization with the desired substituents. Common synthetic routes include:

    Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the phenyl and trifluoromethylphenyl groups is achieved through substitution reactions using suitable reagents.

    Amine Functionalization: The dimethylaminopropyl side chain is introduced via amine functionalization reactions.

Industrial production methods often involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trifluoromethylphenyl groups.

    Polymerization: The presence of the dimethylaminopropyl group allows for polymerization reactions, leading to the formation of polymers with unique properties.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and polymerization reactions.

Scientific Research Applications

N-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The dimethylaminopropyl group provides additional functionality, enabling the compound to participate in various biochemical processes.

Comparison with Similar Compounds

N-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:

    N-[3-(DIMETHYLAMINO)PROPYL]METHACRYLAMIDE: A compound with a similar dimethylaminopropyl group but different core structure.

    3-(DIMETHYLAMINO)PROPYLAMINE: A simpler compound with a dimethylaminopropyl group, used in various chemical syntheses.

    N,N-BIS-(3-DIMETHYLAMINOPROPYL)AMINE: A compound with two dimethylaminopropyl groups, used in different industrial applications.

Properties

Molecular Formula

C24H24F3N5

Molecular Weight

439.5 g/mol

IUPAC Name

N',N'-dimethyl-N-[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]propane-1,3-diamine

InChI

InChI=1S/C24H24F3N5/c1-31(2)13-7-12-28-22-21-20(17-8-4-3-5-9-17)15-32(23(21)30-16-29-22)19-11-6-10-18(14-19)24(25,26)27/h3-6,8-11,14-16H,7,12-13H2,1-2H3,(H,28,29,30)

InChI Key

HOYNRYNNFWKOEM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C2C(=CN(C2=NC=N1)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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